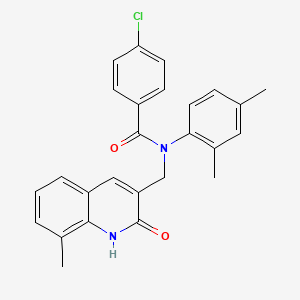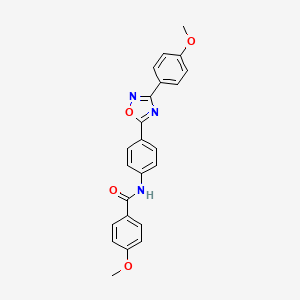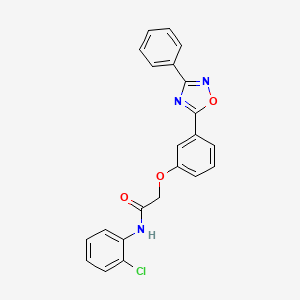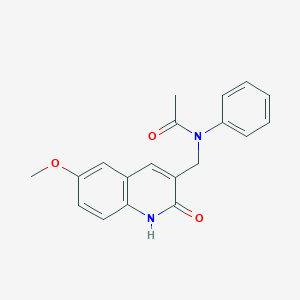
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylacetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as HMN-176, and its chemical formula is C20H18N2O3. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
HMN-176 has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, HMN-176 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied as a potential treatment for infectious diseases, including malaria and tuberculosis. In neurodegenerative disease research, HMN-176 has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is necessary for cell division and angiogenesis. HMN-176 binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. HMN-176 also inhibits angiogenesis by preventing the formation of new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and neuroprotective effects. In cancer cells, HMN-176 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in cell death. HMN-176 also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is necessary for the formation of new blood vessels. In neurodegenerative disease research, HMN-176 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMN-176 in lab experiments is its specificity for tubulin, which makes it a useful tool for studying the role of microtubules in cell division and angiogenesis. However, one limitation of using HMN-176 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, HMN-176 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several future directions for the study of HMN-176, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacokinetic properties. One potential direction is the development of HMN-176 analogs with improved solubility and bioavailability. Another potential direction is the investigation of HMN-176 in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of imaging agents that can target microtubules may provide a useful tool for studying the role of microtubules in disease and for monitoring the efficacy of HMN-176 in vivo.
Méthodes De Synthèse
HMN-176 can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline with N-phenylacetyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline with N-phenylacetic acid in the presence of thionyl chloride followed by reaction with methylamine. The yield of this compound is typically around 50-60%, and the purity can be improved using column chromatography.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(16-6-4-3-5-7-16)12-15-10-14-11-17(24-2)8-9-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMZODZGQXCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

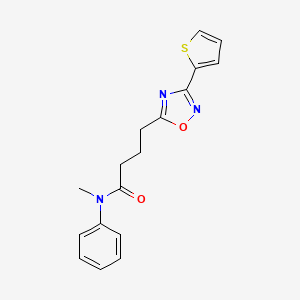
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
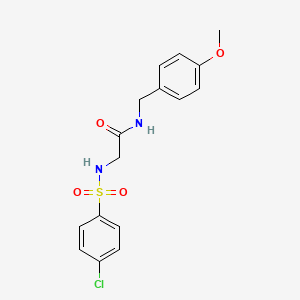


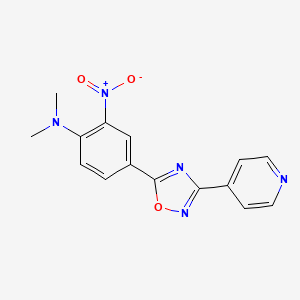

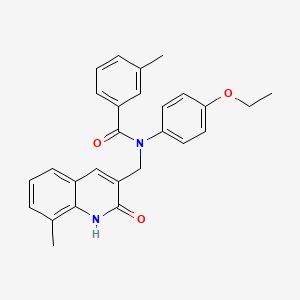
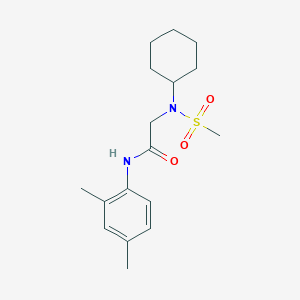
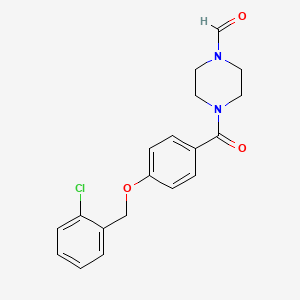
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
